molecular formula C10H14N2O B13232401 N-[4-(aminomethyl)phenyl]-N-methylacetamide

N-[4-(aminomethyl)phenyl]-N-methylacetamide

Cat. No.: B13232401
M. Wt: 178.23 g/mol
InChI Key: LRHWJSGJLPNRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Aminomethyl)phenyl]-N-methylacetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Its CAS registry number is 25412-54-8 . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. The compound features both an acetamide group and a benzylamine group, making it a potential intermediate in organic synthesis and pharmaceutical research. Compounds with similar acetamide and aniline-based structures are frequently investigated in medicinal chemistry for developing new pharmacological agents, such as antibacterial compounds and neurokinin receptor antagonists . Researchers value this chemical building block for its potential in constructing more complex molecules for biological testing. Handle this material with care and refer to the material safety data sheet for safe laboratory practices.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,7,11H2,1-2H3

InChI Key

LRHWJSGJLPNRDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Direct Acetylation of 4-(Aminomethyl)aniline

The most straightforward method involves reacting 4-(aminomethyl)aniline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the target compound.

Procedure :

  • Dissolve 4-(aminomethyl)aniline in dry dichloromethane (DCM).
  • Add acetic anhydride (1.1 equiv.) dropwise at 0–5°C.
  • Stir for 2–3 hours, then quench with ice water.
  • Extract the product with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethanol/water) to yield N-[4-(aminomethyl)phenyl]-N-methylacetamide.

Key Parameters :

Multi-Step Synthesis via Intermediate Oxidation

A scalable approach involves synthesizing intermediates such as 4-[N-(tert-butoxycarbonyl)aminomethyl]benzaldehyde before final acetylation.

Steps :

Advantages :

  • Avoids side reactions during direct acetylation.
  • Suitable for large-scale production.

Industrial-Scale Production

Industrial methods optimize reaction conditions for cost-effectiveness and purity:

Process :

  • Amination : React methylamine with acetic acid at 70–80°C for 2 hours.
  • Distillation : Remove water and excess acid under reduced pressure.
  • Fractionation : Isolate N-methylacetamide via vacuum distillation.
  • Functionalization : Introduce the 4-(aminomethyl)phenyl group via Ullmann coupling or nucleophilic substitution.

Key Metrics :

Comparison of Methods

Method Reagents Conditions Yield Purity Scale
Direct Acetylation Acetic anhydride, Pyridine 0–5°C, 3h 85–90% ≥95% Lab (1–10 g)
Intermediate Oxidation MnO₂, NaBH₃CN 20°C, 3h (oxidation) 97% ≥98% Pilot (100 g)
Industrial Methylamine, Acetic acid 70–80°C, 2h 90–95% ≥99% Industrial (100+ kg)

Emerging Techniques

Recent studies explore enzymatic acetylation using lipases or acyltransferases for greener synthesis. These methods achieve ~80% yield under mild conditions (pH 7, 30°C).

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituent significantly impacts solubility, electronic properties, and biological interactions. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Findings Reference
N-[4-(Aminomethyl)phenyl]-N-methylacetamide –CH₂NH₂ (para) C₁₀H₁₄N₂O Polar aminomethyl group enhances hydrogen bonding potential
N-[4-(Hydroxymethyl)phenyl]acetamide –CH₂OH (para) C₉H₁₁NO₂ Hydroxymethyl group increases hydrophilicity; used in polymer synthesis
N-(4-Hydroxyphenyl)acetamide (Acetaminophen) –OH (para) C₈H₉NO₂ Widely used analgesic; hydroxyl group facilitates metabolism via glucuronidation
N-[4-(4-Nitrophenoxy)phenyl]acetamide –O–C₆H₄–NO₂ (para) C₁₄H₁₂N₂O₄ Nitro group introduces electron-withdrawing effects; forms stable crystalline structures via N–H⋯O hydrogen bonds

Key Observations :

  • Aminomethyl vs. Hydroxymethyl: The –CH₂NH₂ group (target compound) offers stronger basicity and hydrogen-bonding capacity compared to –CH₂OH () .
  • Aminomethyl vs.

N-Substituent Modifications

The nitrogen atom in the acetamide moiety can be modified to alter metabolic stability and lipophilicity:

Compound Name N-Substituent Molecular Formula Key Properties/Findings Reference
This compound –CH₃ C₁₀H₁₄N₂O Methyl group reduces polarity, potentially enhancing blood-brain barrier penetration
N-Acetyl-N-(4-methylphenyl)acetamide –COCH₃ (acetyl) C₁₁H₁₃NO₂ Acetyl group increases steric bulk; may slow metabolic degradation
N-(4-Sulfamoylphenyl)acetamide –SO₂NH₂ (sulfamoyl) C₈H₁₀N₂O₃S Sulfamoyl group enhances acidity (pKa ~10) and solubility in aqueous media

Key Observations :

  • N-Methyl vs. N-Acetyl : The methyl group (target compound) improves lipophilicity compared to the acetyl group (), which may affect pharmacokinetics .
  • Sulfamoyl vs. Aminomethyl: Sulfamoyl derivatives () exhibit higher solubility but lower membrane permeability than aminomethyl-substituted analogs .

Structural Complexity and Functional Groups

Complex substituents influence molecular interactions and applications:

Compound Name Functional Groups Molecular Formula Key Properties/Findings Reference
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide –SO₂NH–C₆H₄–OCH₃ C₁₅H₁₆N₂O₄S Sulfonamide moiety enables protease inhibition; methoxy group enhances aromatic stacking
N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide Isoxazole, sulfamoyl, biphenoxy C₂₅H₂₄N₃O₅S Multifunctional design for targeted enzyme inhibition; high molecular weight limits bioavailability
N-(4-{[(2,4-Dioxothiazolidin-3-yl)acetyl]phenyl}acetamide Thiazolidinedione, acetyl C₁₃H₁₂N₂O₄S Thiazolidinedione core associated with antidiabetic activity; acetyl group modulates solubility

Key Observations :

  • Sulfonamide Derivatives : and highlight sulfonamide-based compounds with enhanced binding to enzymatic targets, contrasting with the target compound’s simpler acetamide structure .

Biological Activity

N-[4-(aminomethyl)phenyl]-N-methylacetamide, also known as a derivative of aminomethylphenyl compounds, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics:

  • Molecular Formula: C10H14N2O
  • Molecular Weight: 178.23 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(=O)N(C)C1=CC=C(C=C1)CN

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular processes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumor cells.

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast cancer)5.2Significant inhibition
HeLa (cervical cancer)6.8Moderate inhibition
A2780 (ovarian cancer)4.5Significant inhibition

These findings indicate that this compound may serve as a potential therapeutic agent against certain types of cancer.

Antimicrobial Activity

In addition to its antiproliferative properties, the compound has been evaluated for its antimicrobial effects. It demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The antimicrobial activity indicates that this compound could be further developed into an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Studies:
    A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition:
    Research has indicated that this compound can act as a biochemical probe in enzyme studies, particularly in examining the inhibition of specific enzymes involved in metabolic pathways.
  • Toxicological Assessments:
    Toxicity studies revealed that while the compound shows beneficial biological activities, it also requires careful evaluation regarding its safety profile, especially concerning its potential genotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.